Antibacterial napin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
PAQPFRFPKHPQGPQTRPPI |
Origin of Product |
United States |
Chemical Reactions Analysis
In Silico Analysis and Molecular Docking
In silico studies show that napin shares structural similarities with other antimicrobial proteins . Molecular docking simulations reveal high binding energy between napin and bacterial enzymes, suggesting a strong interaction .
Napin's interaction with bacterial proteins, such as topoisomerase II, DNA gyrase, and Sortase A, has been investigated through molecular docking . These interactions can provide insights into the binding conformation, pattern, and affinity of napin .
Napin has a higher sequence similarity and stronger molecular docking interaction with the cell wall of Gram-negative bacterial protein (LpxC) and topoisomerase peptide (4PLP) . Docking analysis has exhibited moderate to potent inhibition with a dock score of -912.9 Kcal/mol .
Table 1: List of interacting residues between Napin and 3U1Y and 4PLB proteins
| Type of Interactions | Napin | 3U1Y | Total | NPN-3U1Y | Total-MSA | Weighted Score | Representative |
|---|---|---|---|---|---|---|---|
| Napin_3u1y | 2768.19 | 25424.35 | 28192.54 | 25088.38 | 3104.16 | −786 | Lowest Energy |
| Napin | 4PLB | Total | NPN-4PLB | Total-MSA | Weighted Score | Representative | |
| Napin_4plb | 2768.19 | 54046.17 | 56814.36 | 53812.11 | 3002.25 | −912.9 | Lowest Energy |
Table 2: Molecular interactions of napin with bacterial structural and function proteins
| Type of Interactions | Hydrogen | Hydrophobic |
|---|---|---|
| Chain ID | Chain A (Napin) | Chain B (3U1Y) |
| 3U1Y | GLU 12, GLU 8 GLN 24, TRP 21 SER 29, ALA 27 PRO 30, ARG 23 GLN 19, HIS 14 GLN 25, GLN 10 | ARG 465, LYS 441, ASP 458, THR 360, GLN 502, LYS 371, TYR 498, ASP 495, ARG 494, GLU 518, HIS 563, LYS 537, ASN 519 |
| Chain ID | Chain A (Napin) | Chain B (4PLB) |
| 4PLB | PHE 31, PRO 30, GLN 1, GLN 6, GLN 25, GLN 20, CYS 18, LYS 4, GLU 8, CYS 5 | ALA 640, LYS 607, ALA 534, ASN 1010, GLU 1011, SER 1021, ASP 1024, ARG 517, THR 544, THR 594, GLU 599, ARG 601, LYS 502 |
Antimicrobial Activity
Purified napin protein shows antimicrobial activity . It demonstrates inhibitory effects against several pathogens .
Structural Features and Interactions
Napin's amino acid composition, particularly positively charged and glutamine-rich regions, may contribute to its antimicrobial activity by aggregating bacterial cells . Hydrophobic proline residues within the protruding loop of the peptide may also play a role in its bactericidal action .
Proline-Rich Antimicrobial Peptide Family
A napin-like polypeptide with the sequence PAQPFRFPKHPQGPQTRPPI exhibits similarities to both Cathelicidin antimicrobial peptides and antifungal 2S albumin . This napin-like polypeptide inhibits trypsin, cell-free translation, and bacterial growth in certain bacteria, suggesting it could be a DnaK binder and a member of the proline-rich antimicrobial peptide (PrAMP) family .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
